![molecular formula C16H17NO7S B2972653 3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid CAS No. 710989-29-0](/img/structure/B2972653.png)
3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid” is a chemical compound with the molecular formula C16H16NO7S . It is structurally similar to other compounds such as 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid and 3-{3-[(3-Hydroxypropyl)sulfamoyl]-4,5-dimethoxyphenyl}acrylic acid .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzene ring substituted with methoxy groups and a sulfamoyl group . This structure is similar to other compounds such as 3-{3-[(3-Hydroxypropyl)sulfamoyl]-4,5-dimethoxyphenyl}acrylic acid .Wissenschaftliche Forschungsanwendungen
Environmental Remediation and Analysis
Contamination and Removal Techniques : Sulfamethoxazole, a compound with a sulfamoyl group, exemplifies persistent organic pollutants in the environment, leading to the development of cleaner, more sustainable removal technologies. Methods such as adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation are highlighted for their efficiency and sustainability in removing such contaminants from aqueous solutions (Prasannamedha & Kumar, 2020).
Biodegradation and Environmental Fate of Compounds : The review on parabens, which includes methoxybenzoic acid derivatives, discusses their occurrence, fate, and behavior in aquatic environments. Despite effective wastewater treatments, parabens persist at low concentrations, indicating the ubiquity and stability of such compounds, which can undergo reactions forming more stable and potentially harmful chlorinated by-products (Haman et al., 2015).
Pharmacological Applications and Health Impacts
Pharmacological Activities and Toxicity : Gallic acid (3,4,5-trihydroxybenzoic acid) showcases the potential of hydroxybenzoic acid derivatives in treating inflammation-related diseases due to its anti-inflammatory properties. This review emphasizes the significance of such compounds in developing treatments for various diseases, highlighting their pharmacological activities, mechanisms of action, and the lack of significant toxicity or side effects in numerous studies (Bai et al., 2020).
Antioxidant Activity Determination : The study of antioxidants, including methods like the ABTS and DPPH assays, is critical for understanding the antioxidant capacity of compounds. These methods, based on chemical reactions and spectrophotometry, are applied in analyzing the antioxidant capacity of complex samples, indicating the relevance of such compounds in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Eigenschaften
IUPAC Name |
3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO7S/c1-22-12-7-11(8-13(9-12)23-2)17-25(20,21)15-6-10(16(18)19)4-5-14(15)24-3/h4-9,17H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCBCHQEGYMYBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

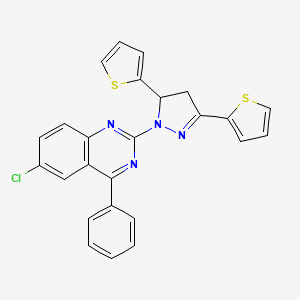
![4-(4-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2972572.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2972574.png)
![3,3-Spiro-2-[5,5-dimethylcyclohexane-1,3-dionyl]-5-(3-trifluoromethylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-(3H,5H)-dione](/img/structure/B2972575.png)
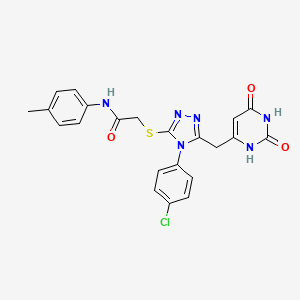
![N-(1,3-benzodioxol-5-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2972578.png)
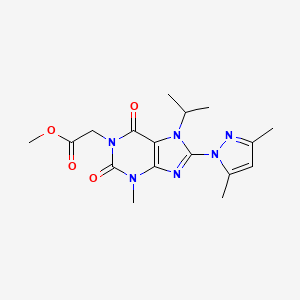
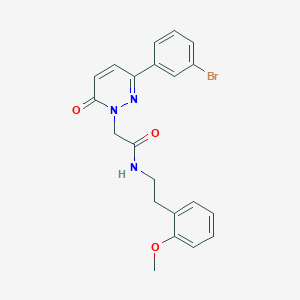
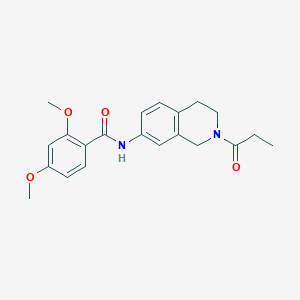
![2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2972586.png)
![N-(4-chlorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2972587.png)
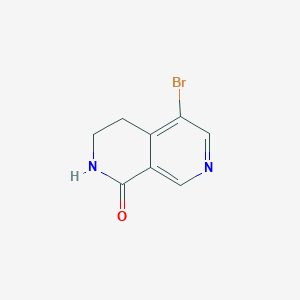
![3-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2972592.png)
